15-Hexadecyn-1-OL
Description
Overview of Long-Chain Alkynols and their Significance in Organic Synthesis
Alkynols, also known as hydroxyalkynes, are a class of organic compounds characterized by the presence of both an alkyne and an alcohol functional group within the same molecule wikipedia.org. The alkyne moiety is a site of high electron density, enabling a wide range of addition reactions, cycloadditions, and metal-catalyzed transformations fastercapital.commasterorganicchemistry.comacs.org. The hydroxyl group, conversely, can participate in esterification, etherification, oxidation, and nucleophilic substitution reactions, or serve as a directing group in various synthetic sequences wikipedia.org.
The combination of these functionalities within a single molecule, especially in long-chain alkynols, unlocks significant synthetic potential. Long-chain alkynols serve as crucial intermediates in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials fastercapital.comacs.orgpsu.edu. Their utility is amplified by their participation in reactions such as:
Gold-Catalyzed Cyclizations: Alkynol derivatives are adept substrates for gold-catalyzed cycloisomerization reactions, leading to the formation of various heterocyclic systems like furans, pyrans, and dihydrofurans, which are prevalent in natural products nih.govnih.govmdpi.com.
Semi-Hydrogenation: The selective reduction of the alkyne triple bond in alkynols to an alkene (enol) is vital for producing specific intermediates used in high-end chemical synthesis, including pharmaceuticals and food additives researchgate.netmdpi.com.
Click Chemistry: The terminal alkyne functionality makes these compounds ideal participants in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient conjugation and the creation of complex molecular assemblies biologists.comacs.orgnih.govresearchgate.net.
The ability to selectively functionalize either the alkyne or the alcohol group, or to engage both in tandem reactions, positions long-chain alkynols as versatile building blocks in modern organic synthesis masterorganicchemistry.com.
Position of 15-Hexadecyn-1-OL within Functionalized Lipid Chemistry Research
The field of lipid chemistry has increasingly leveraged the power of alkyne-functionalized molecules, often termed "clickable lipids," for advanced biological investigations biologists.comacs.orgnih.govresearchgate.net. These probes, incorporating a terminal alkyne tag, are instrumental in tracking lipid metabolism, studying protein-lipid interactions, and visualizing lipid localization within cellular environments. The alkyne group serves as a bioorthogonal handle, allowing for selective derivatization via click chemistry with fluorophores or affinity tags without interfering with native biological processes acs.orgresearchgate.net.
While specific studies directly detailing the use of this compound in this context are emerging, its structural attributes—a C16 hydrocarbon chain terminating in an alkyne and bearing a primary alcohol—align it with the characteristics of molecules employed in functionalized lipid research. Related compounds, such as 7-hexadecyn-1-ol, have been utilized in pharmaceutical research and chemical synthesis, notably in the preparation of 15-hexadecynoic acid fishersci.se. This connection highlights the utility of hexadecynols in generating functionalized lipid derivatives, which are critical tools for probing biological systems. The incorporation of an alkyne into lipid structures provides a means to study complex biochemical pathways, including those involved in viral infections and cellular signaling acs.org. Therefore, this compound represents a potential candidate for developing novel lipid probes and for investigating lipid-related biological processes.
Scope and Objectives of Academic Inquiry on this compound
Academic research concerning this compound primarily focuses on its synthesis, characterization, and potential applications as a synthetic intermediate. The objectives of such inquiries are to establish efficient and scalable routes for its preparation and to explore its reactivity in various chemical transformations. Understanding its physical and chemical properties is foundational for its effective utilization in downstream synthetic projects.
The synthesis of this compound, a terminal alkynol with a sixteen-carbon chain, has been approached through various chemical methodologies. One reported synthesis involves the reaction of 2-hexadecyn-1-ol with sodium hydride and ethylenediamine (B42938) molaid.com. Another synthetic strategy for related long-chain alkynols, such as 11-hexadecyn-1-ol (B1583117), involves the dehydrobromination of a vicinal dibromide derived from a corresponding alkene, yielding the alkyne with good efficiency chemicalbook.com. While direct, high-yield syntheses of this compound are often proprietary or part of broader synthetic schemes, the general methods for constructing terminal alkynes and functionalizing long hydrocarbon chains are well-established and applicable masterorganicchemistry.comresearchgate.netrsc.org.
The scope of academic interest extends to its role as a precursor. For instance, related alkynols are employed in the synthesis of vitamin E and vitamin K1 medchemexpress.com, and in the creation of functionalized lipids like phosphatidylcholines molaid.com. The inherent reactivity of the terminal alkyne allows for its extension via acetylide coupling reactions, as demonstrated in the synthesis of branched alkynols nih.gov. Furthermore, its structure makes it a candidate for incorporation into polymers or for use in materials science applications where conjugated systems are desired psu.edu.
Key Properties and Synthesis Approaches of this compound
This compound is a long-chain terminal alkynol with a molecular formula of C₁₆H₃₀O. Its structure features a sixteen-carbon saturated chain with a triple bond located at the C15 position, and a primary alcohol group at the C1 position. This combination of functionalities imparts specific chemical and physical characteristics that are exploited in organic synthesis.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 62914-53-8 | guidechem.com |
| Molecular Formula | C₁₆H₃₀O | guidechem.com |
| Molecular Weight | 238.41 g/mol | guidechem.com |
| Predicted Density | 0.870 ± 0.06 g/cm³ | guidechem.com |
| Predicted Boiling Point | 331.7 ± 15.0 °C | guidechem.com |
| IUPAC Name | Hexadec-15-yn-1-ol | guidechem.com |
| Synonyms | 15-Hexadecin-1-ol, this compound | guidechem.com |
Synthesis Methodologies:
While specific detailed procedures with yields for this compound are not extensively detailed in all accessible literature, general strategies for synthesizing terminal alkynols of similar chain lengths provide insight into its preparation:
From a Precursor Alcohol: A method described for a related compound involves the reaction of a precursor alcohol (e.g., 2-hexadecyn-1-ol) with strong bases like sodium hydride in the presence of ethylenediamine to yield the terminal alkynol molaid.com.
Dehydrohalogenation of Dihalides: The synthesis of isomers like 11-hexadecyn-1-ol involves the bromination of an alkene followed by a double dehydrobromination using a strong base such as sodium hydroxide. This method has yielded the target alkynol in approximately 80% yield chemicalbook.com.
Acetylide Coupling: The synthesis of branched alkynols, such as 15-methyl-10-hexadecyn-1-ol, employs acetylide coupling reactions, where a terminal alkyne is reacted with an alkyl halide after deprotonation with a strong base like n-butyllithium nih.gov. This approach can be adapted for constructing the carbon backbone of this compound.
These synthetic pathways underscore the ability of chemists to construct and manipulate long-chain alkynols, positioning this compound as a valuable intermediate for further chemical elaboration.
Compound List:
this compound
Alkynol
Hydroxyalkyne
7-Hexadecyn-1-ol
15-Hexadecynoic acid
15-methyl-10-hexadecyn-1-ol
11-Hexadecyn-1-ol
cis-11-Hexadecen-1-ol
2-Hexadecyn-1-ol
Phytol (3,7,11,15-tetramethyl-2-hexadecen-1-ol)
Vitamin E
Vitamin K1
Geraniol
Palmitic acid
Sphingosine
Ceramide
Phosphatidylcholine
Linoleic acid
Arachidonic acid
Ethyne
Butyne
Acetylene
Benzene
Anthracene
Thiophene
Structure
3D Structure
Properties
IUPAC Name |
hexadec-15-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,17H,3-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUYWIWXJCKTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448480 | |
| Record name | 15-HEXADECYN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62914-53-8 | |
| Record name | 15-HEXADECYN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Advances in the Chemical Synthesis of 15 Hexadecyn 1 Ol and Its Derivatives
Retrosynthetic Analysis for Alkynol Construction
Retrosynthetic analysis is a fundamental strategy in planning the synthesis of organic molecules, including alkynols like 15-Hexadecyn-1-OL. This approach involves working backward from the target molecule to identify simpler, readily available starting materials and key transformations. For alkynols, common disconnections involve breaking carbon-carbon bonds adjacent to the alkyne or the alcohol functionality. For this compound, a terminal alkynol with a sixteen-carbon chain, retrosynthetic pathways could involve disconnecting the C14-C15 bond to yield a C14 fragment with a terminal alkyne and a C2 fragment with a hydroxyl group, or vice-versa. Alternatively, the molecule can be conceptually broken down by considering the introduction of the hydroxyl group or the alkyne moiety onto a pre-existing hydrocarbon chain. For instance, a primary alcohol can be retrosynthetically derived from a carboxylic acid or an aldehyde, which in turn can be synthesized through various alkyne functionalization routes chemistrysteps.comlibretexts.orgjournalspress.comchemistrydocs.com.
Carbon-Carbon Bond Formation Strategies
The construction of the carbon skeleton and the introduction of the alkyne functionality are central to the synthesis of this compound.
Acetylide Coupling Reactions for Alkynol Scaffold Construction
Acetylide chemistry plays a pivotal role in forming carbon-carbon bonds, particularly for introducing alkyne functionalities. Terminal alkynes can be deprotonated to form highly nucleophilic acetylides, which can then react with electrophiles. A classic example is the Favorskii reaction, where an alkyne reacts with a carbonyl compound under basic conditions to yield an α-alkynyl alcohol testbook.comwikipedia.orgallen.in. This method is directly applicable to forming the hydroxyl-bearing carbon center and the adjacent alkyne. For example, a C14 fragment with a terminal alkyne could react with a two-carbon aldehyde or ketone precursor to form the alkynol. Metal acetylides, such as lithium or sodium acetylides, are common intermediates in these reactions byjus.com.
Cross-Coupling Methodologies for Alkyne Incorporation
Transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed methods, are indispensable for constructing carbon-carbon bonds and incorporating alkyne units. The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for creating internal alkynes organic-chemistry.org. While this compound has a terminal alkyne, related synthetic strategies might involve coupling a protected haloalkanol with a terminal alkyne or vice-versa to build the carbon chain. Palladium-catalyzed reactions have also been developed for the direct dehydrative coupling of terminal alkynes with allylic alcohols to form 1,4-enynes, showcasing the versatility of palladium in alkyne chemistry acs.orgorganic-chemistry.org. Other cross-coupling reactions, such as those involving organoboron or organotin reagents, can also be employed to assemble complex carbon frameworks that may contain alkyne functionalities libretexts.org.
Protective Group Chemistry in the Synthesis of Functionalized Alkynols
The presence of the hydroxyl group in this compound necessitates the use of protective group strategies during synthetic sequences that might otherwise affect this sensitive functional group. Hydroxyl groups are nucleophilic and acidic, requiring protection from reagents used in alkyne formation or other carbon-carbon bond-forming reactions libretexts.orgthieme-connect.deantispublisher.or.idddugu.ac.inharvard.edu. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS)), acetals, and benzyl (B1604629) ethers. Silyl ethers are widely used due to their ease of installation and selective removal, often with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) harvard.edu. For example, a long-chain haloalkane could be protected at the alcohol terminus, then functionalized to introduce the alkyne, followed by deprotection of the alcohol. The choice of protecting group depends on the specific reaction conditions and the presence of other functional groups in the molecule.
Stereocontrolled Approaches in Alkynol Synthesis
While this compound itself does not possess stereocenters within its carbon chain, the synthesis of its derivatives or the intermediates leading to it may require stereocontrol. For instance, if the synthesis involves creating internal alkynes or functionalizing other parts of the molecule, stereoselective reactions are employed. Techniques such as hydroboration-oxidation of alkynes can lead to stereoselective formation of alcohols or carbonyl compounds chemistrysteps.comacs.org. Similarly, palladium-catalyzed reactions can offer high regio- and stereoselectivity in forming C-C bonds, as seen in the cross-coupling of alkynes with allylic alcohols acs.orgsioc-journal.cn. Methods for the stereoselective synthesis of related compounds, such as E-vinyl sulfides from alkynes, highlight the broader advancements in controlling stereochemistry in alkyne transformations organic-chemistry.orgacs.org.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Achieving high yields and purity for this compound requires careful optimization of reaction parameters. This includes selecting appropriate catalysts, solvents, temperatures, reaction times, and reagent stoichiometries. For example, palladium-catalyzed cross-coupling reactions often benefit from specific ligand systems and bases to maximize efficiency and minimize side reactions organic-chemistry.orglibretexts.org. The synthesis of terminal alkynes from various precursors, such as alcohols or aldehydes, has been optimized using reagents like the Bestmann-Ohira reagent or through multi-step sequences involving oxidation and subsequent transformations organic-chemistry.org. Transition-metal-free coupling reactions have also emerged as efficient alternatives for alkyne synthesis rsc.org. Optimization studies for related alkynols have demonstrated that factors like solvent choice (e.g., ionic liquids) and catalyst loading can significantly impact yields and selectivity sioc-journal.cn. For instance, the synthesis of alkynyl selenides from terminal alkynes was optimized by carefully controlling the base equivalents and reaction atmosphere beilstein-journals.org.
Reactivity and Transformation Chemistry of 15 Hexadecyn 1 Ol
Selective Modification of the Terminal Alkyne Functionality
The terminal alkyne moiety (–C≡CH) in 15-Hexadecyn-1-ol is a versatile functional group that can participate in numerous addition, cycloaddition, and coupling reactions.
Catalytic hydrogenation offers a pathway to convert the alkyne into either an alkene or an alkane. Selective hydrogenation of the terminal alkyne in this compound using a poisoned catalyst, such as Lindlar's catalyst (palladium poisoned with lead and quinoline), yields the corresponding (Z)-alkenol, specifically (Z)-15-hexadecen-1-ol nih.govias.ac.in. This process involves the syn addition of hydrogen across the triple bond, preserving the stereochemistry of the newly formed double bond.
Complete hydrogenation, typically employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, will reduce both π bonds of the alkyne, saturating the chain to form the corresponding alkanol, hexadecan-1-ol.
Table 3.1.1: Catalytic Hydrogenation of this compound
| Catalyst System | Hydrogenation Extent | Product Formed | Stereochemistry |
| Lindlar's Catalyst | Partial | (Z)-15-Hexadecen-1-ol | Z (cis) |
| Pd/C, PtO₂, H₂ (excess) | Complete | Hexadecan-1-ol | N/A |
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across the alkyne triple bond.
Hydration : The hydration of terminal alkynes, including this compound, typically follows Markovnikov's rule. In the presence of acid catalysts (e.g., sulfuric acid) and often a mercury(II) salt promoter, water adds to the alkyne to form an enol intermediate. This enol rapidly tautomerizes to a more stable ketone. For this compound, hydration yields 16-hydroxyhexadecan-2-one (B14234066) libretexts.orglumenlearning.comorganic-chemistry.orgchemistrysteps.commasterorganicchemistry.comyoutube.com.
Hydroboration-Oxidation : This two-step process provides an anti-Markovnikov addition of water. The hydroboration of terminal alkynes with borane (B79455) reagents (e.g., BH₃ or sterically hindered boranes like disiamylborane (B86530) to prevent double addition) followed by oxidation (e.g., with H₂O₂/NaOH) results in the formation of aldehydes from terminal alkynes. Thus, this compound would be converted to 16-hydroxyhexadecanal libretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.orgchemistrysteps.comjove.com.
Hydroamination : This reaction involves the addition of an amine across the alkyne. Catalysts, often based on transition metals like titanium, rhodium, or zinc, facilitate this process. Terminal alkynes can undergo regioselective hydroamination, typically yielding imines (from primary amines) or enamines (from secondary amines) organic-chemistry.orglibretexts.orgfrontiersin.orgacs.orgnih.gov. The regioselectivity can be influenced by steric factors and catalyst choice, often favoring Markovnikov or anti-Markovnikov addition depending on the system.
Hydrohalogenation : The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkynes follows Markovnikov's rule, similar to alkenes. The first addition yields a vinyl halide. A second addition of HX leads to a geminal dihalide, where both halogens are attached to the same carbon atom youtube.comjove.comchemistrysteps.comyoutube.commasterorganicchemistry.com. Notably, the anti-Markovnikov addition of HBr can be achieved in the presence of peroxides via a free-radical mechanism, yielding vinyl bromides with the bromine on the less substituted carbon jove.comchemistrysteps.com.
The alkyne functionality is also amenable to cycloaddition reactions, forming cyclic structures.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient "click chemistry" reaction involves the [3+2] cycloaddition between a terminal alkyne and an organic azide (B81097), catalyzed by copper(I) species. It selectively forms 1,4-disubstituted 1,2,3-triazoles rsc.orgresearchgate.netwikipedia.orgnih.govalfa-chemistry.comnobelprize.org. For this compound, reaction with an azide R-N₃ would yield a 1-(R)-4-(16-hydroxyhexadecyl)-1,2,3-triazole.
Diels-Alder Reaction : Alkynes can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. While generally less reactive than alkenes, alkynes can participate, especially when activated by electron-withdrawing groups or with specific catalysts libretexts.orgulethbridge.caorganic-chemistry.org. The reaction involves a [4+2] cycloaddition, forming a cyclohexadiene derivative.
Derivatization of the Primary Hydroxyl Group
The primary alcohol (–CH₂OH) at the other end of the molecule provides a site for various functional group transformations, such as oxidation, esterification, and etherification.
The primary alcohol group of this compound can be oxidized to a carboxylic acid. Mild oxidizing agents like pyridinium (B92312) dichromate (PDC) or Jones reagent (chromic acid) can convert the alcohol to the corresponding carboxylic acid, 15-hexadecynoic acid fishersci.se. This transformation retains the alkyne functionality while introducing a carboxyl group.
Table 3.2.1: Oxidation of this compound
| Starting Material | Oxidizing Agent(s) | Product |
| This compound | PDC in DMF | 15-Hexadecynoic Acid |
| This compound | Jones Reagent (CrO₃/H₂SO₄) | 15-Hexadecynoic Acid |
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. Similarly, etherification reactions, such as the Williamson ether synthesis (reaction with an alkyl halide in the presence of a base), can be employed to form ethers. These reactions are crucial for introducing new functionalities, protecting the alcohol group, or modifying the molecule's physical properties.
Table 3.2.2: Derivatization of the Hydroxyl Group
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic Acid / Acid Chloride / Anhydride | Ester |
| Etherification | Alkyl Halide + Base | Ether |
| Etherification | Epoxide | Ether (β-hydroxy ether) |
Data Tables
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 62914-53-8 | lookchem.comguidechem.com |
| Molecular Formula | C₁₆H₃₀O | lookchem.comguidechem.commolbase.com |
| Molecular Weight | 238.41 g/mol | lookchem.comguidechem.commolbase.com |
| Boiling Point | 331.7 ± 15.0 °C (Predicted) | lookchem.comguidechem.com |
| Melting Point | 49-52 °C | lookchem.com |
| Density | 0.870 ± 0.06 g/cm³ (Predicted) | lookchem.comguidechem.com |
| LogP | 4.68320 | lookchem.comguidechem.com |
| PSA | 20.23000 | lookchem.comguidechem.com |
| Hydrogen Bond Donor Count | 1 | lookchem.com |
| Hydrogen Bond Acceptor Count | 1 | lookchem.com |
| Rotatable Bond Count | 13 | lookchem.com |
Table 2: Key Transformations of the Terminal Alkyne in this compound
| Reaction Type | Reagents/Conditions | Primary Product Type (from this compound) | Notes |
| Catalytic Hydrogenation | Lindlar's Catalyst, H₂ | (Z)-15-Hexadecen-1-ol | Selective reduction to Z-alkene |
| Pd/C or PtO₂, H₂ (excess) | Hexadecan-1-ol | Complete reduction to alkane | |
| Hydration | H₂SO₄, HgSO₄, H₂O | 16-Hydroxyhexadecan-2-one | Markovnikov addition, forms methyl ketone via enol |
| Hydroboration-Oxidation | R₂BH, H₂O₂/NaOH | 16-Hydroxyhexadecanal | Anti-Markovnikov addition, forms aldehyde |
| Hydroamination | Amine, Metal Catalyst (e.g., Ti, Rh, Zn) | Imines or Enamines | Addition of H and NR₂ across triple bond |
| Hydrohalogenation | HX (e.g., HCl, HBr) | Vinyl Halide (Markovnikov) | First addition; second addition yields geminal dihalide |
| HBr, Peroxides | Vinyl Bromide (Anti-Markovnikov) | Specific for HBr, forms vinyl bromide on less substituted C | |
| CuAAC (Click Chemistry) | Azide (R-N₃), Cu(I) catalyst | 1,4-Disubstituted-1,2,3-triazole | Forms a triazole ring incorporating the alkyne |
| Diels-Alder Reaction | Diene, Heat or Catalyst | Cyclohexene derivative | Alkynes act as dienophiles, often requiring activation |
Compound List
this compound
(Z)-15-Hexadecen-1-ol
Hexadecan-1-ol
16-Hydroxyhexadecan-2-one
16-Hydroxyhexadecanal
15-Hexadecynoic Acid
(Z)-15-Methyl-10-hexadecen-1-ol (Mentioned in prompt example, not a direct transformation of this compound)
15-Methyl-10-hexadecyn-1-ol (Mentioned in prompt example, not a direct transformation of this compound)
Multi-Component Reactions Integrating this compound
Multi-component reactions (MCRs) are defined as reactions in which three or more starting materials react in a single synthetic operation to form a product that incorporates substantial portions of all components. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity, making them attractive for drug discovery and synthesis.
Despite the inherent reactivity of both the terminal alkyne and the primary alcohol functionalities present in this compound, a comprehensive review of the scientific literature did not yield specific examples of multi-component reactions where this compound has been employed as a key reactant. While general MCRs involving terminal alkynes and alcohols are known, such as variations of click chemistry or other cycloaddition reactions, their application with this compound has not been extensively documented. Therefore, no specific research findings or data tables detailing yields, reaction conditions, or product structures from MCRs involving this compound could be identified for this review.
Mechanistic Investigations of this compound Transformations
Mechanistic investigations aim to elucidate the step-by-step pathways and the underlying principles governing chemical transformations. For this compound, understanding the reactivity of its terminal alkyne and primary alcohol groups is crucial for predicting and controlling its behavior in various synthetic contexts.
The available literature indicates that this compound has been utilized in synthetic procedures, such as in the preparation of compounds like Salinipostin A nih.govbiorxiv.org. In one reported instance, this compound (or its isomer 7-hexadecyn-1-ol) was reacted with sodium hydride (NaH) and 1,3-diaminopropane (B46017) under specific conditions nih.govbiorxiv.org. This reaction primarily involves the deprotonation of the alcohol group by the strong base NaH, followed by subsequent reactions. However, this procedure does not constitute a detailed mechanistic investigation of the transformation of this compound itself, nor does it focus on the alkyne moiety's reactivity within this specific context.
Comprehensive studies detailing the reaction mechanisms of transformations specifically involving the terminal alkyne or the concerted reactivity of both functional groups within this compound, such as catalytic cycles, intermediate structures, or kinetic analyses, were not found in the reviewed literature. Consequently, no specific research findings or data tables pertaining to detailed mechanistic investigations of this compound's chemical transformations could be compiled for this article.
Advanced Analytical Techniques for the Characterization and Detection of 15 Hexadecyn 1 Ol
Chromatographic Separation Techniques
Chromatographic methods are essential for isolating 15-Hexadecyn-1-OL from reaction mixtures or natural sources and for assessing its purity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is frequently employed to determine the purity of this compound and to confirm its identity. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint, providing information about the molecular weight and fragmentation pattern of the compound.
For instance, the analysis of various plant extracts has identified a related compound, 3,7,11,15-tetramethyl-2-hexadecen-1-ol, through GC-MS. researchgate.netijpcbs.comtsijournals.comjournal-jams.orgresearchgate.netphcogj.comphytojournal.comcore.ac.ukresearchgate.netgsconlinepress.comcabidigitallibrary.orgtandfonline.comuin-alauddin.ac.idamazonaws.cominnovareacademics.inglobalresearchonline.netamazonaws.cominnovareacademics.in The mass spectra obtained from these analyses are compared with established libraries, such as the NIST library, to confirm the identity of the compounds. phytojournal.comamazonaws.comamazonaws.com The operating conditions for GC-MS analysis, including the type of column (e.g., Elite-1, HP-5MS), temperature programming, and carrier gas (typically helium), are optimized to achieve effective separation and detection. tsijournals.comuin-alauddin.ac.id
A representative GC-MS analysis of a sample containing an alkynol would involve injecting a small volume of the sample into the GC, where it is separated on a capillary column. The eluent is then passed into the mass spectrometer, which provides a mass spectrum. The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight (238.41 g/mol ). molbase.comguidechem.com The fragmentation pattern would be characteristic of a long-chain alcohol with a terminal alkyne.
High-performance liquid chromatography (HPLC) is another vital chromatographic technique used for both the analysis and purification of this compound. Unlike GC, HPLC is suitable for compounds that are not easily vaporized. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.
For analytical purposes, HPLC can be used to determine the purity of this compound and to quantify its presence in a mixture. For preparative purposes, HPLC can be used to isolate larger quantities of the pure compound. The choice of the mobile and stationary phases is critical for achieving good separation. For a relatively non-polar compound like this compound, a reverse-phase HPLC system is often employed. This typically involves a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com Detection is commonly achieved using a UV detector, as the alkyne group has some UV absorbance, or a more universal detector like a refractive index detector.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound, providing information about its carbon-hydrogen framework, functional groups, and precise molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR provides information about the different types of protons in the molecule and their chemical environment, while ¹³C NMR provides information about the carbon skeleton.
For this compound, the ¹H NMR spectrum would show characteristic signals for the terminal alkyne proton (HC≡C-), the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH), and the long chain of methylene protons. The chemical shifts (δ) of these protons would be indicative of their electronic environment.
The ¹³C NMR spectrum would reveal distinct signals for each of the 16 carbon atoms in the molecule. The carbons of the terminal alkyne (HC≡C-) would appear at characteristic chemical shifts. For a related compound, 11-hexadecyn-1-ol (B1583117), the ¹³C NMR spectrum showed signals at 79.91 and 79.88 ppm for the acetylenic carbons. chemicalbook.com Similar values would be expected for this compound.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide further structural information by showing correlations between different nuclei. COSY would reveal which protons are coupled to each other, helping to piece together the carbon chain, while HSQC would show which protons are attached to which carbons.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands that serve as a "vibrational fingerprint."
Key expected IR absorptions include:
A strong, sharp peak around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.
A weak absorption around 2120 cm⁻¹ for the C≡C stretching vibration.
A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol functional group.
Strong absorptions around 2850-2960 cm⁻¹ from the C-H stretching of the long alkyl chain.
The IR spectrum for the related compound 11-hexadecyn-1-ol shows absorptions at 3300, 2910, 2820, 1460, and 1150 cm⁻¹, which are consistent with the expected functional groups. chemicalbook.com Similarly, the NIST WebBook provides IR spectral data for other hexadecyn-1-ol isomers, which can be used for comparison. nist.govnist.gov
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of a molecule with high accuracy.
For this compound (C₁₆H₃₀O), the calculated exact mass is 238.2297 g/mol . HRMS analysis would be able to measure the mass of the molecular ion to within a few parts per million (ppm) of this theoretical value, thus confirming the molecular formula. This is particularly useful in distinguishing between compounds that have the same nominal mass but different elemental compositions. Research on similar fatty acids has utilized HRMS to confirm their structures. nih.gov
Hyphenated Analytical Systems for Complex Sample Analysis
Hyphenated analytical systems, which couple a separation technique with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. nih.govchemijournal.comsaspublishers.com These integrated systems provide both separation of individual components and their subsequent identification, offering a high degree of specificity and sensitivity. chemijournal.com For a compound like this compound, which may be present in intricate biological or chemical matrices, these techniques are essential for unambiguous identification and quantification. chromatographyonline.comsussex.ac.uk
The most relevant hyphenated techniques for the analysis of this compound and similar long-chain alkynols include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govasiapharmaceutics.infohumanjournals.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for the analysis of volatile and semi-volatile compounds. academicjournals.org In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. humanjournals.com
Several studies have utilized GC-MS for the identification of long-chain alcohols and related compounds in complex natural extracts. tsijournals.comphytojournal.comphytopharmajournal.cominnovareacademics.in For instance, the analysis of plant extracts has frequently identified 3,7,11,15-Tetramethyl-2-hexadecen-1-ol (Phytol), a structurally related terpenoid alcohol. academicjournals.orgtsijournals.comphytojournal.comphytopharmajournal.cominnovareacademics.inbiomedpharmajournal.orgseejph.comcabidigitallibrary.orgplantsjournal.comnih.govuin-alauddin.ac.id The operational parameters for such analyses are critical and typically involve:
Column: A non-polar capillary column, such as one coated with dimethylpolysiloxane, is commonly used. tsijournals.cominnovareacademics.in
Carrier Gas: Helium is the standard carrier gas. tsijournals.cominnovareacademics.incabidigitallibrary.org
Ionization: Electron Impact (EI) ionization at 70 eV is a common method. tsijournals.cominnovareacademics.inuin-alauddin.ac.id
Detection: The mass spectrometer detects the mass-to-charge ratio of the fragmented ions, allowing for identification by comparing the resulting spectrum to established libraries like the NIST database. biomedpharmajournal.orgcabidigitallibrary.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly advantageous for the analysis of less volatile and thermally labile compounds, which may include certain long-chain alkynols or their derivatives. asiapharmaceutics.infocreative-proteomics.com This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. saspublishers.com High-resolution LC-MS can be particularly effective in distinguishing target analytes from matrix interferences in complex samples. spectroscopyonline.com The development of methods for the quantitative analysis of long-chain acyl-CoAs in complex reaction mixtures demonstrates the capability of LC-based techniques to handle intricate biological samples. nih.gov
The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of this compound and the nature of the sample matrix. Derivatization may sometimes be employed to increase the volatility of the analyte for GC-MS analysis.
Quantitative Analytical Methodologies for Alkynol Content
Accurate quantification of this compound is crucial for various applications, from assessing its purity in chemical synthesis to determining its concentration in biological or environmental samples. Quantitative analysis typically involves the development and validation of specific analytical methods.
Method Development and Validation: A robust quantitative method requires careful optimization of several parameters, including sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: This is a critical step to remove interfering substances from the sample matrix and to concentrate the analyte. chromatographyonline.com Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to isolate this compound from complex mixtures. For volatile compounds, headspace or solid-phase microextraction (SPME) can be effective. chromatographyonline.com
Calibration: Quantification is achieved by creating a calibration curve using standards of known concentrations of this compound. The response of the analytical instrument to the sample is then compared to this curve to determine the concentration of the analyte.
Internal Standards: To improve accuracy and precision, an internal standard (a compound with similar chemical properties to the analyte but not present in the sample) is often added to both the standards and the samples.
Quantitative Analysis using GC-MS and LC-MS: Both GC-MS and LC-MS can be used for quantitative analysis. In selected ion monitoring (SIM) mode for GC-MS or selected reaction monitoring (SRM) mode for LC-MS/MS, the instrument is set to detect only specific ions characteristic of this compound, which significantly enhances sensitivity and selectivity.
Research Findings: While specific quantitative data for this compound is not abundant in publicly available literature, studies on similar long-chain fatty alcohols and alkynes provide a framework for its analysis. For example, research on the selective hydrogenation of alkynols has utilized analytical techniques to monitor the reaction progress and quantify the products. researchgate.net Furthermore, novel tracer methods using alkyne fatty acids have been developed to study fatty acid metabolism, showcasing the utility of alkynes as analytical probes. nih.gov These studies often rely on mass spectrometry for the detection and quantification of the alkyne-containing molecules. nih.gov
The following table summarizes the key aspects of quantitative methodologies for alkynols:
| Parameter | Description | Techniques | Considerations |
| Sample Preparation | Isolation and concentration of the analyte from the matrix. | LLE, SPE, SPME | Matrix complexity, analyte stability. chromatographyonline.com |
| Separation | Chromatographic separation of the analyte from other components. | GC, HPLC/UPLC | Analyte volatility and polarity. nih.govasiapharmaceutics.info |
| Detection | Sensitive and selective detection of the analyte. | MS (SIM, SRM), FID | Required sensitivity and specificity. |
| Quantification | Determination of the analyte concentration. | External standard calibration, Internal standard method | Linearity, accuracy, precision. nih.gov |
The development of a validated quantitative method for this compound would require a systematic approach, beginning with the selection of the most appropriate analytical technique and followed by rigorous optimization and validation of the entire analytical procedure.
Computational Chemistry and Theoretical Investigations of 15 Hexadecyn 1 Ol
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure of molecules. mdpi.comresearchgate.netresearchgate.net These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals indicate how a molecule will interact with other chemical species.
HOMO: For 15-Hexadecyn-1-OL, the HOMO is expected to be localized primarily on the π-system of the carbon-carbon triple bond and the lone pair electrons of the oxygen atom in the hydroxyl group. These regions represent the molecule's nucleophilic centers, which are prone to react with electrophiles or undergo oxidation. youtube.com
LUMO: The LUMO is anticipated to be an antibonding π* orbital associated with the alkyne group or a σ* orbital along the carbon chain. This orbital indicates the sites susceptible to nucleophilic attack, making the terminal alkyne a potential electrophilic center. youtube.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A smaller gap suggests that the molecule is more easily polarized and more reactive.
Conceptual DFT provides a framework for quantifying reactivity through various indices. nih.govresearchgate.net These descriptors, derived from the change in energy with respect to the number of electrons, offer a quantitative measure of a molecule's propensity to donate or accept electrons.
| Reactivity Index | Definition | Predicted Significance for this compound |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the molecule. A higher value suggests greater reactivity. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. wikipedia.org |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons, classifying it as an electrophile. nih.gov |
| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures the electron-donating ability relative to a standard reference (tetracyanoethylene, TCE). |
| Parr Functions (Pk+, Pk-) | Local indices derived from Fukui functions | Predict the most likely sites for nucleophilic (Pk+) and electrophilic (Pk-) attack within the molecule. nih.gov |
This table is generated based on established principles of conceptual DFT and illustrates how these indices would be applied to analyze the reactivity of this compound.
The long, flexible 13-carbon chain between the hydroxyl and alkynyl groups allows this compound to adopt a vast number of conformations. lookchem.com Understanding this conformational landscape is crucial, as the molecule's shape influences its physical properties and biological activity.
Molecular Dynamics Simulations of this compound in Different Environments
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in various environments. researchgate.net For this compound, MD simulations can reveal how the molecule behaves in isolation, in solution, and at interfaces.
In Vacuum: Simulating the molecule in a vacuum allows for the study of its intrinsic dynamics, such as the flexibility of the alkyl chain and the interactions between the terminal functional groups without external influences.
In Non-Polar Solvents (e.g., Hexane): In a non-polar environment, the behavior of this compound would be dominated by weak van der Waals interactions. Simulations could explore aggregation behavior and the conformational preferences of the alkyl chain.
In Polar Solvents (e.g., Water): As an amphiphilic molecule, this compound would exhibit distinct behavior in water. The hydrophilic hydroxyl (-OH) group would form hydrogen bonds with water molecules, while the long, hydrophobic alkyl chain would avoid contact with water. MD simulations can model this hydrophobic effect, predicting the potential for self-assembly into structures like micelles or monolayers at the air-water interface. researchgate.netaip.org
In Silico Exploration of Reaction Pathways and Catalytic Mechanisms
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the exploration of transition states and intermediates that are often difficult to observe experimentally. rsc.orgresearchgate.net The terminal alkyne in this compound is a versatile functional group that can participate in numerous reactions. mdpi.comnih.gov
Metal-Catalyzed Reactions: Terminal alkynes are common substrates in metal-catalyzed reactions, such as hydration, hydroamination, and various coupling reactions. mdpi.comacs.org For instance, gold-catalyzed hydration involves the activation of the alkyne by a cationic gold complex, followed by nucleophilic attack by water. acs.orgnih.gov DFT calculations can model this entire catalytic cycle, determining the energies of intermediates and transition states to establish the most favorable reaction pathway. tubitak.gov.tr
Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. Computational studies can investigate the mechanism, including the role of the copper catalyst in lowering the activation barrier.
Silylation: The acidic proton of the terminal alkyne can be replaced by a silyl (B83357) group. acs.org Theoretical calculations can explore the mechanism of carboxylate-catalyzed C-silylation, clarifying the role of the catalyst in the deprotonation step. acs.org
| Reaction Type | Role of Computational Chemistry |
| Gold-Catalyzed Hydrofunctionalization | Model alkyne activation, nucleophilic attack, and protonolysis steps to determine regioselectivity and activation energies. mdpi.comacs.org |
| Palladium-Catalyzed Carbonylation | Investigate the synergistic effects of ligands and co-catalysts on reaction efficiency and turnover frequency. nih.gov |
| Nickel-Catalyzed Bis-silylation | Elucidate the mechanism for the addition of disilanes across the triple bond, particularly for challenging internal alkynes. researchgate.net |
| Carboxylate-Catalyzed C-Silylation | Analyze the turnover-determining deprotonation step and predict the effect of substituents on reaction rates. acs.org |
This table summarizes potential reactions involving the alkyne moiety of this compound and the insights that can be gained from computational investigations.
Prediction of Intermolecular Interactions Relevant to Material Interfaces (e.g., Adsorption Characteristics)
The interaction of this compound with surfaces is critical for applications in materials science, such as the formation of self-assembled monolayers (SAMs) for surface functionalization. Computational methods can predict how the molecule will adsorb and orient itself on different material interfaces. researchgate.netchpc.ac.za
Interaction Types: The molecule can engage in several types of intermolecular interactions: hydrogen bonding through its hydroxyl group, π-interactions involving the alkyne, and van der Waals forces along its alkyl chain. rsc.orgfrontiersin.org
Adsorption on Hydrophilic Surfaces (e.g., Metal Oxides): On a surface like titanium dioxide (TiO₂), the primary interaction is expected to be hydrogen bonding between the molecule's -OH group and the oxide surface. mdpi.com DFT calculations can determine the optimal adsorption geometry and the binding energy.
Adsorption on Metallic Surfaces (e.g., Gold, Copper): On metallic surfaces, both the hydroxyl group and the π-system of the alkyne can interact with the surface atoms. nih.gov Theoretical studies can predict the preferred binding sites (e.g., top, bridge, or hollow sites), calculate adsorption energies, and analyze the resulting changes in the electronic properties of both the molecule and the surface, such as the work function. nih.govnih.gov This information is key to designing ordered molecular layers for electronic devices or sensors.
Applications of 15 Hexadecyn 1 Ol in Non Biological Chemical Sciences and Technology
Role as a Synthetic Precursor in Organic Chemistry
The dual reactivity of 15-Hexadecyn-1-OL, stemming from its terminal alkyne and hydroxyl functionalities, establishes it as a versatile precursor in organic synthesis. These reactive sites can be addressed either simultaneously or sequentially to construct a wide array of more complex molecular architectures.
Scaffold for the Construction of Complex Molecules
The carbon framework of this compound serves as a fundamental scaffold for assembling intricate molecules. The terminal alkyne is amenable to a variety of transformations, including carbon-carbon bond-forming reactions like Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, as well as cycloaddition reactions. The hydroxyl group can be readily converted into other functional groups, such as halides, esters, or ethers, providing further avenues for molecular elaboration.
Research has demonstrated that related long-chain alkynols are employed in the stereoselective synthesis of complex natural products and their analogues. For instance, the synthesis of insect sex attractants has been achieved using polymer-supported alkynol precursors, involving sequential lithiation and alkylation steps to build the target molecule. cdnsciencepub.com This general strategy highlights how the this compound backbone can be systematically modified to achieve significant molecular complexity. The synthesis of macrocycles, which are large cyclic organic molecules, often relies on precursors that can be precisely manipulated, a role for which this compound is well-suited due to its defined reactive ends. icmab.es
Intermediate in the Synthesis of Functionalized Fatty Acids and Alcohols
This compound is a key intermediate in the synthesis of various functionalized long-chain fatty acids and alcohols. The terminal alkyne can be selectively hydrogenated to yield the corresponding alkene (Z- or E- isomer depending on the catalyst) or fully saturated to the alkane. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid.
A notable application is its role in preparing unsaturated omega-3 fatty acids. researchgate.net For example, 15-octadecynoic acid has been prepared from 13-hexadecyn-1-ol through a malonic ester coupling, followed by esterification and reduction to yield 15-octadecyn-1-ol, showcasing a pathway where a related alkynol is converted to a different functionalized fatty alcohol. researchgate.net Similarly, 7-Hexadecyn-1-ol serves as a precursor in the preparation of 15-hexadecynoic acid. jaydevchemicals.comfishersci.se These synthetic routes underscore the utility of C16 alkynols like this compound as pivotal intermediates. The conversion of such alkynols into pheromones or their precursors often involves acetylation or oxidation of the alcohol moiety. google.com
| Precursor | Synthetic Target | Relevant Transformation |
| 13-Hexadecyn-1-ol | 15-Octadecyn-1-ol | Malonic ester coupling, esterification, reduction researchgate.net |
| 7-Hexadecyn-1-ol | 15-Hexadecynoic acid | Chemical synthesis jaydevchemicals.comfishersci.se |
| This compound | Functionalized Fatty Alcohols/Acids | Oxidation, hydrogenation, alkylation google.com |
Integration into Polymer Chemistry and Materials Science
The distinct functionalities of this compound allow for its integration into the fabrication and modification of polymers and other materials, imparting specific properties and enabling advanced applications.
Monomer for Polymer Synthesis via Alkyne Polymerization
The alkyne group in this compound can participate in polymerization reactions. For instance, alkyne fatty acid esters can undergo palladium-catalyzed cyclotrimerization to produce highly functionalized aromatic hexa-ol monomers. nih.gov These resulting polyols are valuable building blocks for creating polymers such as polyurethanes, polyesters, and polyamides. nih.gov Furthermore, this compound has been used as a reactive end-capping agent in the synthesis of polyurethanes. google.com In this role, it is covalently attached to the ends of the polymer chains, introducing terminal alkyne groups that can be used for subsequent modifications. google.com
Surface Modification and Functionalization via Click Chemistry
The terminal alkyne of this compound is an ideal functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. numberanalytics.comnih.gov This reaction is highly efficient and specific, allowing for the covalent attachment of molecules bearing an azide (B81097) group onto surfaces or polymers functionalized with the alkyne from this compound. poly-an.demdpi.com
This strategy is powerful for surface modification. A patent describes the synthesis of a polyurethane with terminal alkyne groups derived from this compound. google.com These alkyne-terminated polymers can then be used to modify surfaces, creating a platform for the immobilization of other molecules. google.com This approach provides a robust method for tailoring the surface properties of materials for specific applications. numberanalytics.com
| Application Area | Chemical Reaction | Role of this compound | Resulting Product/Material |
| Polymer Synthesis | End-capping of isocyanate-terminated polyurethane | Reactive end-capping agent | Polyurethane with terminal alkyne groups google.com |
| Materials Science | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-functionalized surface component | Functionalized surfaces for biomolecule immobilization google.compoly-an.de |
| Polymer Synthesis | Palladium-catalyzed cyclotrimerization | Precursor to a monomer (as an ester derivative) | Aromatic hexa-ol monomers for polyesters, polyurethanes nih.gov |
Contribution to Analytical Standards and Reference Materials
While not as commonly cited as a certified reference material (CRM) itself, this compound and its derivatives are important in analytical contexts. The synthesis of analytical standards for complex molecules, such as specific fatty acids or pheromones, may utilize this compound as a starting material. google.comsigmaaldrich.com Its well-defined structure and molecular weight make it a useful compound for calibrating analytical instruments and validating synthetic methods in research laboratories.
For example, the accurate determination of double bond geometry and isomeric purity of synthesized fatty acids often requires high-purity reference compounds, which can be synthesized from precursors like this compound. researchgate.net The availability of high-purity this compound from various chemical suppliers facilitates its use in research and development where a well-characterized starting material is essential for producing reliable analytical data. lookchem.comguidechem.com
Environmental Fate and Transport Mechanisms of Long Chain Aliphatic Alcohols, with Relevance to Alkynols
Environmental Partitioning Behavior and Distribution Modeling
Partitioning describes how a chemical distributes itself between different environmental compartments. For long-chain alcohols, this is largely driven by their physicochemical properties, such as water solubility and the octanol-water partition coefficient, which are strongly influenced by carbon chain length. oecd.org
The octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow or log P), is a measure of a substance's lipophilicity (affinity for fatty or non-polar environments) versus its hydrophilicity (affinity for water). wikipedia.org For long-chain aliphatic alcohols, the log Kow increases with increasing carbon chain length, indicating a greater tendency to associate with organic phases rather than water. oecd.org
This high lipophilicity suggests a potential for bioaccumulation. Bioconcentration factors (BCF), calculated from log Kow, can reach a maximum of 46,000 for a C16 alcohol. oecd.org However, available data suggest that these substances are not as bioaccumulative as such estimations would predict. epa.gov
| Property | Value | Compound Class/Specific Compound | Source(s) |
| log Kow | 5.29 - 6.57 | C16-18 Alcohols | atamanchemicals.com |
| log Pow | >10 | Fatty acids, C16-C18, esters with C12-15 alcohols | europa.eu |
| log Pow | 9.83 | 3,7,11,15-Tetramethyl-2-hexadecen-1-ol | echemi.com |
Due to their low water solubility and high log Kow values, long-chain alcohols tend to partition from water into solid phases like soil and sediment. wikipedia.orgoecd.org This process, known as sorption, is strongly influenced by the organic carbon content of the soil or sediment; higher organic carbon content generally leads to stronger sorption. acs.org
The tendency for sorption increases with the length of the carbon chain. acs.orgdiva-portal.org Modeling predicts that fatty alcohols with ten or more carbons will partition into sediment when released into water. wikipedia.org For long-chain compounds, sorption can restrain their movement and bioavailability in the environment. diva-portal.orgnih.gov
Transformation Products and Metabolite Identification in Environmental Samples
The degradation of long-chain alcohols leads to the formation of various transformation products and metabolites. Under aerobic conditions, the ultimate degradation products are carbon dioxide and water. oecd.org Studies using radiolabelled C12-C16 alcohols have shown that approximately 75-85% is removed as CO2 and metabolites. oecd.org
The primary metabolic pathway for straight-chain alcohols involves their oxidation to the corresponding fatty acid. nih.gov More complex transformation products can also be formed. For example, studies on the biodegradation of fluorotelomer alcohols (FTOHs) show they can be transformed into a series of intermediate products, including aldehydes and unsaturated acids, ultimately leading to the formation of persistent perfluorinated acids (PFCAs). utoronto.carsc.org In soil degradation studies of (E,E)‐8,10‐dodecadien‐1‐ol, a straight-chain lepidopteran pheromone, an unidentified major metabolite was detected. nih.gov
While specific environmental metabolite studies for 15-Hexadecyn-1-OL are not widely available, related compounds have been identified as natural products. For instance, GC-MS analyses of various plant extracts have identified compounds like 3,7,11,15-Tetramethyl-2-hexadecen-1-ol as secondary metabolites. phytojournal.comresearchgate.netuin-alauddin.ac.id
Methodologies for Environmental Monitoring and Fate Assessment
The environmental monitoring and fate assessment of long-chain aliphatic alcohols, including alkynols like this compound, are critical for understanding their persistence, transport, and potential impact on ecosystems. Due to their use in various industrial and consumer products, these compounds can be released into the environment, particularly through wastewater. cicenergigune.comosti.govnih.govresearchgate.net Methodologies for their assessment involve a combination of advanced analytical techniques for detection and standardized tests to determine their environmental behavior.
Analytical Monitoring Techniques
The detection and quantification of long-chain alcohols and their derivatives in environmental matrices such as water, soil, and biota require sensitive and specific analytical methods. researchgate.net The low concentrations expected in the environment, often at microgram-per-liter (µg/L) levels, necessitate sophisticated instrumentation. cicenergigune.comosti.gov
Key analytical techniques employed include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net For long-chain alcohols, derivatization may be employed to increase volatility and improve chromatographic separation. GC-MS provides excellent sensitivity and specificity, allowing for the identification and quantification of target compounds in complex mixtures. researchgate.netuni-stuttgart.de
Liquid Chromatography-Mass Spectrometry (LC-MS): This method is suitable for a wide range of organic pollutants, including those that are less volatile or thermally labile. mdpi.comfrontiersin.org LC coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it ideal for detecting trace levels of contaminants in environmental samples like wastewater effluent. solubilityofthings.com
Sample Preparation: Effective sample preparation is crucial for accurate analysis. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are used to isolate and concentrate the analytes from the environmental matrix, removing interfering substances before instrumental analysis. mdpi.comfrontiersin.org
The table below summarizes the primary analytical methods used for monitoring long-chain organic compounds in environmental samples.
| Analytical Technique | Target Analytes | Environmental Matrix | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile & Semi-Volatile Organic Compounds (e.g., long-chain alcohols) | Water, Air, Soil | High sensitivity and specificity; excellent for complex mixture analysis. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Non-volatile & Thermally Labile Compounds | Water, Biota, Sediment | High selectivity and sensitivity for trace-level quantification. mdpi.comsolubilityofthings.com |
| Solid-Phase Extraction (SPE) | Organic Pollutants | Water | Sample concentration and cleanup prior to analysis. mdpi.com |
Environmental Fate Assessment
Assessing the environmental fate of a chemical involves evaluating processes like biodegradation, hydrolysis, and photolysis that determine its persistence. nih.gov For long-chain aliphatic alcohols, biodegradation is a particularly significant process. cicenergigune.comalfa-chemistry.com
Biodegradation Testing: Standardized test methods are used to evaluate the biodegradability of organic compounds under various environmental conditions (aerobic, anaerobic). researchgate.net These tests typically measure parameters like oxygen consumption or carbon dioxide evolution over a set period. d-nb.info Long-chain alcohols (C6-C22) have been shown to be readily or inherently biodegradable, with rapid degradation observed under standard test conditions. nih.govresearchgate.netrsc.org Even though they biodegrade quickly, their continuous release means they are still detected in wastewater effluents. cicenergigune.comosti.govalfa-chemistry.com
Risk Quotient (RQ) Method: This is a common approach in environmental risk assessment. aimspress.com It compares the predicted or measured environmental concentration (PEC) of a substance to the predicted no-effect concentration (PNEC). The ratio (PEC/PNEC) provides a risk quotient, which helps to quantify the potential risk to the environment. This method has been applied to assess the risk of long-chain aliphatic alcohols. cicenergigune.comosti.gov
The following table outlines key standardized methods for assessing biodegradability.
| Standard Method | Test Type | Measured Parameter | Duration | Purpose |
| OECD 301 Series | Aerobic Biodegradability | Oxygen demand or CO2 evolution | 28 days | Assesses ready biodegradability in an aqueous aerobic environment. researchgate.netd-nb.info |
| ISO 14851 / 14852 | Aqueous Aerobic Biodegradability | Oxygen demand / CO2 evolution | Up to 6 months | Specifically designed for determining the ultimate aerobic biodegradability of plastic materials. d-nb.info |
| ASTM D5511 / D5526 | Anaerobic Biodegradability | Methane output | Variable (D5511 is shorter, D5526 is longer) | Simulates anaerobic landfill conditions to determine biodegradation of plastic materials. rsc.org |
Sustainable Chemical Engineering Principles in the Lifecycle of Alkynols
The lifecycle of alkynols and other long-chain alcohols, from production to disposal, is increasingly being viewed through the lens of sustainable chemical engineering and green chemistry. The goal is to minimize environmental impact by improving energy efficiency, utilizing renewable resources, preventing waste, and designing products that degrade safely after use. solubilityofthings.comunirioja.es
Green Chemistry in Synthesis
Traditional chemical synthesis often relies on petrochemical feedstocks and harsh reaction conditions. d-nb.info Modern approaches for producing long-chain alcohols focus on greener alternatives.
Use of Renewable Feedstocks: A primary principle of green chemistry is the use of renewable raw materials. solubilityofthings.com For long-chain alcohol production, this involves shifting from petroleum-based sources to biomass, such as plant oils, lignocellulosic materials, and sugars. researchgate.netuni-stuttgart.de Technologies are also being developed to use captured carbon dioxide (CO₂) and green hydrogen as feedstocks. cicenergigune.com
Biocatalysis and Metabolic Engineering: Enzymes and whole-cell microorganisms are being engineered to produce fatty alcohols in a more sustainable manner. nih.gov
Enzymatic Synthesis: Lipases and alcohol dehydrogenases are used as biocatalysts to convert fatty acids or their esters into alcohols under mild conditions, reducing energy consumption and waste. researchgate.netrsc.org
Metabolic Engineering: Microorganisms like Escherichia coli and yeasts (Saccharomyces cerevisiae, Yarrowia lipolytica) are genetically modified to create microbial cell factories. aimspress.comfrontiersin.org These engineered microbes can convert renewable feedstocks like glucose directly into specific long-chain alcohols, including saturated and unsaturated varieties. nih.govfrontiersin.orgnrel.gov
Atom Economy and Energy Efficiency: Green synthesis routes aim to maximize atom economy, ensuring that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste. acs.org Biocatalytic processes and reactions conducted at ambient temperature and pressure contribute significantly to energy efficiency. rsc.orgacs.org
Lifecycle Assessment (LCA)
Design for Biodegradability
A key sustainable engineering principle is designing chemicals that are effective for their intended purpose but break down into harmless substances in the environment after use. solubilityofthings.comatiner.gr Long-chain aliphatic alcohols generally exhibit high biodegradability. nih.govresearchgate.net This intrinsic property aligns well with green chemistry goals, as it helps prevent the persistence and accumulation of these compounds in the environment. The presence of the alcohol functional group facilitates microbial attack, initiating the degradation process.
The table below summarizes key sustainable strategies in the lifecycle of long-chain alcohols.
| Principle/Strategy | Description | Relevance to Alkynols |
| Use of Renewable Feedstocks | Shifting from fossil fuels to biomass (sugars, oils) or CO₂ for chemical production. cicenergigune.comresearchgate.net | Reduces dependence on petroleum and lowers the carbon footprint of the synthesis process. |
| Biocatalysis | Employing enzymes (e.g., lipases) to catalyze reactions under mild conditions. uni-stuttgart.dersc.org | Increases energy efficiency, reduces hazardous byproducts, and offers high selectivity. |
| Metabolic Engineering | Genetically modifying microorganisms (E. coli, yeast) to produce target chemicals from simple sugars. nih.govaimspress.comfrontiersin.org | Enables direct production of specific long-chain alcohols in controlled fermentation processes. |
| Lifecycle Assessment (LCA) | Holistically evaluating the environmental impact of a product from raw material to disposal. frontiersin.org | Provides a quantitative basis for comparing the sustainability of different production routes. |
| Design for Biodegradability | Creating molecules that degrade into innocuous substances after their useful life. solubilityofthings.com | The inherent biodegradability of long-chain alcohols minimizes their environmental persistence. |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
